1-morpholin-4-yl-2-(7H-purin-6-ylsulfanyl)ethanone
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Overview
Description
1-morpholin-4-yl-2-(7H-purin-6-ylsulfanyl)ethanone is a chemical compound with the molecular formula C11H13N5O2S and a molecular weight of 279.32 g/mol This compound features a morpholine ring and a purine ring connected by a sulfanyl ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-morpholin-4-yl-2-(7H-purin-6-ylsulfanyl)ethanone typically involves the reaction of 6-mercaptopurine with 1-chloro-2-(morpholin-4-yl)ethanone under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures . The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-morpholin-4-yl-2-(7H-purin-6-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
1-morpholin-4-yl-2-(7H-purin-6-ylsulfanyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Mechanism of Action
The mechanism of action of 1-morpholin-4-yl-2-(7H-purin-6-ylsulfanyl)ethanone involves its interaction with specific molecular targets. It is known to inhibit DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA repair processes . By inhibiting DNA-PK, this compound can enhance the efficacy of DNA-damaging agents used in cancer therapy, making it a potential adjuvant in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
DNA-PK Inhibitor III: Another compound that inhibits DNA-PK, but with a different chemical structure.
6-Morpholin-4-yl-9H-purine: Shares the purine and morpholine moieties but lacks the ethanone linker.
Uniqueness
1-morpholin-4-yl-2-(7H-purin-6-ylsulfanyl)ethanone is unique due to its specific combination of a morpholine ring, a purine ring, and a sulfanyl ethanone linker. This unique structure allows it to interact with molecular targets in a distinct manner, providing potential advantages in its applications in scientific research and medicine.
Properties
IUPAC Name |
1-morpholin-4-yl-2-(7H-purin-6-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c17-8(16-1-3-18-4-2-16)5-19-11-9-10(13-6-12-9)14-7-15-11/h6-7H,1-5H2,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJBAPLAPXJGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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